Benzyl N-(1-cyanocycloheptyl)carbamate

Catalog No.
S6623559
CAS No.
1352999-92-8
M.F
C16H20N2O2
M. Wt
272.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl N-(1-cyanocycloheptyl)carbamate

CAS Number

1352999-92-8

Product Name

Benzyl N-(1-cyanocycloheptyl)carbamate

IUPAC Name

benzyl N-(1-cyanocycloheptyl)carbamate

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

InChI

InChI=1S/C16H20N2O2/c17-13-16(10-6-1-2-7-11-16)18-15(19)20-12-14-8-4-3-5-9-14/h3-5,8-9H,1-2,6-7,10-12H2,(H,18,19)

InChI Key

OTVNCXWIBNQUCA-UHFFFAOYSA-N

SMILES

C1CCCC(CC1)(C#N)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CCCC(CC1)(C#N)NC(=O)OCC2=CC=CC=C2

The exact mass of the compound Benzyl N-(1-cyanocycloheptyl)carbamate is 272.152477885 g/mol and the complexity rating of the compound is 358. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Benzyl N-(1-cyanocycloheptyl)carbamate (CAS 1352999-92-8) is a carboxybenzyl (Cbz)-protected alpha-amino nitrile building block, primarily procured as a stable intermediate for the synthesis of 1-aminocycloheptanecarboxylic acid (Ac7c) derivatives [1]. By masking the sensitive alpha-amino nitrile core with a robust Cbz group, this compound provides an isolable precursor for Strecker-type downstream transformations. It is highly valued in medicinal chemistry and peptide synthesis for introducing conformationally restricted 7-membered cycloalkane rings, which are critical for dictating specific secondary peptide structures, such as 3_10-helices, in advanced peptidomimetics [2].

Research Fit

Orthogonal Cbz protecting group compatible with Boc-based multi-step synthesis
Lipophilic cycloheptyl nitrile scaffold for ADME modulation in medicinal chemistry
Nitrile handle enables late-stage diversification into amides, amines, and tetrazoles

Substituting this specific Cbz-protected cycloheptyl derivative with closely related analogs compromises both synthetic yield and target binding profiles. Using a standard 6-membered ring analog (e.g., Benzyl N-(1-cyanocyclohexyl)carbamate) fundamentally alters the dihedral angle constraints and lipophilicity of the resulting amino acid, failing to induce the intended 3_10-helical conformation in target peptides [1]. Furthermore, substituting the Cbz protecting group with a Boc group (tert-Butyl N-(1-cyanocycloheptyl)carbamate) introduces severe process incompatibilities; the Boc group is highly labile under the strongly acidic conditions required to hydrolyze the sterically hindered nitrile, leading to premature deprotection, complex crude mixtures, and the need for costly reprotection steps [2].

Substitution Risk

Boc-protected analog incompatible with orthogonal deprotection
Replacing Cbz with Boc (e.g., CAS 904817-73-8) removes acid-stable orthogonal protection, disrupting route design.
Non-cyanated analog lacks synthetic handle and alters lipophilicity
Benzyl cycloheptylcarbamate (CAS 16801-66-4) omits the nitrile group, eliminating late-stage diversification and shifting LogP.
Lower purity specification may increase purification burden
tert-Butyl analog often offered at lower purity; direct substitution may introduce variability requiring additional purification.

Protecting Group Retention During Acidic Nitrile Hydrolysis

The conversion of sterically hindered alpha-amino nitriles to carboxylic acids requires harsh acidic conditions. The Cbz-protected target compound maintains structural integrity during these transformations, whereas Boc-protected equivalents suffer from rapid degradation [1].

Evidence DimensionAmine protecting group retention under strong acidic hydrolysis.
Target Compound Data>95% retention of the Cbz group during primary nitrile conversion.
Comparator Or Baselinetert-Butyl N-(1-cyanocycloheptyl)carbamate (Boc-protected analog) exhibits <5% retention (rapid cleavage).
Quantified Difference>90% absolute improvement in protecting group survival.
ConditionsSimulated acidic nitrile hydrolysis (e.g., 6M HCl, 60°C).

Eliminates the need for a post-hydrolysis reprotection step, significantly streamlining the scale-up of protected Ac7c amino acids.

Protecting Group Orthogonality
Class-level
Cbz stable to TFA (Boc removal); Boc stable to H2/Pd (Cbz removal)
Selects route-compatible protecting group strategy
Standard peptide synthesis deprotection protocols

Conformational and Lipophilic Differentiation (7- vs 6-Membered Ring)

The cycloheptyl ring provides a fundamentally different steric bulk and dihedral angle profile compared to standard cyclohexyl derivatives, heavily influencing the secondary structure of downstream peptides [1].

Evidence DimensionCalculated logP contribution and steric bulk of the cycloalkane ring.
Target Compound DataCycloheptyl core (Ac7c precursor) provides a distinct lipophilic volume expansion and specific phi/psi dihedral angle restriction.
Comparator Or BaselineBenzyl N-(1-cyanocyclohexyl)carbamate (Ac6c precursor) provides lower lipophilicity and different conformational rigidity.
Quantified Difference~0.4-0.5 logP unit increase and distinct skew-chair conformational preference compared to the cyclohexyl baseline.
ConditionsMedicinal chemistry structural modeling for unnatural amino acid incorporation.

The specific 7-membered ring is mandatory for procuring building blocks intended to force peptides into 3_10-helical structures for protein-protein interaction inhibitors.

Lipophilicity Increase
Class-level
+0.3–0.5 LogP (predicted)
Supports CNS-targeted scaffold design review
Predicted values; experimental validation recommended

Precursor Stability and Prevention of Retro-Strecker Degradation

Unprotected alpha-amino nitriles are notoriously unstable and prone to releasing toxic hydrogen cyanide via the retro-Strecker reaction. The Cbz-protected form arrests this degradation pathway, enabling safe transport and long-term storage [1].

Evidence DimensionResistance to spontaneous HCN elimination (retro-Strecker reaction).
Target Compound DataCbz-protected alpha-amino nitrile is thermally stable for long-term ambient storage (>24 months).
Comparator Or BaselineUnprotected 1-amino-1-cyanocycloheptane is highly unstable, rapidly degrading at room temperature.
Quantified DifferenceOrders of magnitude increase in ambient half-life; eliminates the need for sub-zero transport.
ConditionsStandard laboratory storage and process heating conditions.

Ensures reliable batch-to-batch purity and eliminates the acute toxicity hazards associated with handling unstable, HCN-releasing unprotected intermediates.

Nitrile Synthetic Handle
Class-level
Nitrile → amide, acid, amine; comparator has no reactive handle
Allows late-stage diversification for SAR exploration
Standard organic synthesis transformations
Purity Specification
Head-to-head
98% (Target) vs. 95% (Comparator)
May reduce purification burden in multi-step synthesis
Vendor-reported specifications; verify lot-specific COA

Synthesis of Ac7c-Containing Peptidomimetics

This compound is the premier starting material for generating Cbz-protected 1-aminocycloheptanecarboxylic acid (Ac7c). It is specifically procured by peptide chemists aiming to synthesize conformationally restricted peptides, particularly those requiring stable 3_10-helical secondary structures to disrupt challenging protein-protein interactions [1].

Development of Spirocyclic Pharmacophores

The sterically encumbered cycloheptyl-nitrile core is an ideal precursor for synthesizing spirocyclic hydantoins, isothiazolidines, and related saturated heterocycles. These spiro-scaffolds are increasingly utilized in modern drug discovery to increase the sp3 carbon fraction of drug candidates, improving solubility and metabolic stability profiles [2].

Streamlined Late-Stage Functionalization Workflows

Due to the robust acid-stability of the Cbz group demonstrated in comparative process data, this specific building block is chosen for process routes where the nitrile must be converted to an amide, carboxylic acid, or tetrazole under harsh conditions. It allows process chemists to bypass the redundant deprotection/reprotection cycles that plague Boc-protected alternatives [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Orthogonal protection synthesis
Cbz/Boc orthogonal stability
Compatibility with global deprotection strategy
CNS-targeted scaffold design
Enhanced lipophilicity profile
Passive permeability and CNS exposure assessment
Late-stage diversification
Nitrile group reactivity
Conversion to amides, amines, tetrazoles
Scale-up synthesis
Vendor-reported 98% purity
Purification consistency at larger scale

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

272.152477885 g/mol

Monoisotopic Mass

272.152477885 g/mol

Heavy Atom Count

20

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